molecular formula C15H13N3S B3051360 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl- CAS No. 33199-66-5

4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-

Cat. No. B3051360
CAS RN: 33199-66-5
M. Wt: 267.4 g/mol
InChI Key: PAKRAHUFFMXUFR-UHFFFAOYSA-N
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Description

“4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-” is a compound that belongs to the class of 1,2,4-triazoles . 1,2,4-Triazoles are unique heterocyclic compounds present in an array of pharmaceuticals and biologically important compounds used in drug-discovery studies against cancer cells, microbes, and various types of diseases in the human body .


Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds often involves the use of 3-amino-1,2,4-triazole . 3-Amino-1,2,4-triazole is an effective mono- or bi-nucleophile in controlled multidirectional reactions that lead to the synthesis of a variety of heterocycles . Another method involves the condensation of 4-substituted-3-thiosemicarbazides with dimethylformamide dimethyl acetal or dimethylacetamide dimethyl acetal .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole-containing compounds is unique and has uses in various fields such as pharmaceutical chemistry, agrochemistry, materials sciences, and organic catalysts . They operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .


Chemical Reactions Analysis

1,2,4-Triazoles have been shown to exhibit widespread potential pharmaceutical activity including antibacterial, antifungal, anti-inflammatory, antioxidant, analgesic, and anticancer activities . The biological importance of 1,2,4-triazole has led to the design of many methods for the synthesis of this scaffold that exhibits biological activity .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole-containing compounds can vary widely depending on the specific compound . For example, 3-Methylthio-4H-1,2,4-triazole has the molecular formula C3H5N3S .

Scientific Research Applications

Corrosion Inhibition

4H-1,2,4-triazole derivatives, including 3-(methylthio)-4,5-diphenyl-4H-1,2,4-triazole, have been extensively studied for their corrosion inhibition properties. These compounds are particularly effective in protecting mild steel in acidic environments like hydrochloric acid solutions. Their inhibitory efficiency, assessed through weight loss and electrochemical techniques, has been found to be significant, with some derivatives showing up to 99.6% efficiency. The adsorption of these triazole derivatives on steel surfaces follows the Langmuir isotherm model, indicating a strong and effective binding to the metal surface (Bentiss et al., 2007).

Anticonvulsant Activity

Some 4H-1,2,4-triazole derivatives, including 4,5-diphenyl variants, have shown promising results in anticonvulsant activity. Studies on these compounds have demonstrated efficacy in various animal models of seizures. This suggests potential applications in the treatment of seizure disorders (Shalini et al., 2009).

Synthesis and Structural Analysis

The synthesis of 4H-1,2,4-triazole derivatives, including those with a 3-(methylthio)-4,5-diphenyl structure, has been a subject of research. Studies have focused on optimizing the synthesis process and characterizing the resulting compounds through various analytical techniques. This research is crucial for understanding the properties and potential applications of these compounds (Xu et al., 2010).

Antimicrobial and Antifungal Effects

Several studies have focused on the antimicrobial and antifungal properties of 4H-1,2,4-triazole derivatives. These compounds have shown a broad spectrum of biological activity, making them candidates for developing new drugs to treat various infections. Their potential in addressing bacterial and fungal diseases, especially in veterinary medicine, is of particular interest (Ohloblina et al., 2022).

Inhibition of Acidic Corrosion

The inhibition of acidic corrosion of mild steel by 3,5-diphenyl-4H-1,2,4-triazole has been explored, demonstrating the compound's mixed-type inhibitor properties. High inhibition efficiencies of up to 98% were observed, showcasing its potential in industrial applications where corrosion resistance is essential (Bentiss et al., 2000).

properties

IUPAC Name

3-methylsulfanyl-4,5-diphenyl-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3S/c1-19-15-17-16-14(12-8-4-2-5-9-12)18(15)13-10-6-3-7-11-13/h2-11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAKRAHUFFMXUFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(N1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00352253
Record name 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Methylthio)-4,5-diphenyl-4H-1,2,4-triazole

CAS RN

33199-66-5
Record name 4H-1,2,4-triazole, 3-(methylthio)-4,5-diphenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00352253
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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